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Compound of Interest

Compound Name: URAT1 inhibitor 5

Cat. No.: B12395168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and
pharmacological profile of URAT1 inhibitor 5, also known as Lesinurad (2-((5-bromo-4-(4-
cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid). Lesinurad is a selective uric
acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with
gout.[1][2] This document details the scientific journey from concept to a clinical candidate,
focusing on the core chemistry and biology that underpin its function.

Introduction: The Role of URAT1 in Gout

Gout is a painful form of inflammatory arthritis characterized by elevated levels of uric acid in
the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in and
around the joints.[3][4] The kidneys play a crucial role in maintaining uric acid homeostasis,
reabsorbing approximately 90% of the filtered urate.[3] The urate transporter 1 (URAT1),
encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a
prime therapeutic target for managing hyperuricemia.[3][4][5] By inhibiting URAT1, the renal
excretion of uric acid is increased, thereby lowering serum uric acid levels.[6] Lesinurad was
developed as a specific inhibitor of URAT1 to address the unmet need for effective treatments
for gout.[1][7]

Discovery and Pharmacology of Lesinurad
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The discovery of Lesinurad was the result of a targeted drug discovery program aimed at
identifying potent and selective URATL1 inhibitors.

Mechanism of Action

Lesinurad exerts its pharmacological effect by inhibiting the function of URAT1 and, to some
extent, the organic anion transporter 4 (OAT4), both of which are involved in uric acid
reabsorption in the proximal tubule of the kidney.[6][7][8] By blocking these transporters,
Lesinurad reduces the reabsorption of uric acid from the renal filtrate back into the
bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in
serum uric acid levels.[6] Structural studies have shown that Lesinurad binds to the inward-
facing conformation of URAT1, effectively locking the transporter in a state that prevents urate
translocation.[9]

Potency and Selectivity

The inhibitory activity of Lesinurad against URAT1 and other relevant transporters has been
characterized in various in vitro assays. The data clearly demonstrates its selectivity for URAT1
and OAT4 over other transporters involved in drug disposition.

Transporter IC50 (pM) Reference
URAT1 3.53-7.3 [71[8]

OAT4 2.03-3.7 [7][8]

OAT1 3.90 [7]

OAT3 3.54 [7]

GLUT9 >100 [7]

ABCG2 >100 [7]

Pharmacokinetics

Lesinurad exhibits favorable pharmacokinetic properties that support once-daily oral
administration.
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Parameter Value Reference
Bioavailability ~100% [10]
Time to Cmax (Tmax) 1 -4 hours [10]
Protein Binding >98% (mainly albumin) [10]
Metabolism Primarily via CYP2C9 [10]
Elimination Half-life ~5 hours [10]
Excretion ~63% urine, ~32% feces [10]

Synthesis of Lesinurad

An efficient and practical synthetic route for Lesinurad has been developed, making it suitable
for large-scale production. The following protocol is based on an improved synthesis method.[1]
[2][11]

Synthetic Scheme
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Synthesis of Lesinurad
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Caption: Improved Synthetic Route for Lesinurad.
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Experimental Protocol

Step 1: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene To a solution of 4-
cyclopropylnaphthalen-1-amine in a suitable solvent, thiophosgene is added to yield 1-
cyclopropyl-4-isothiocyanatonaphthalene.

Step 2: Synthesis of 5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol A
mixture of 1-cyclopropyl-4-isothiocyanatonaphthalene and hydrazinecarboximidamide in DMF
is heated. After the initial reaction, an aqueous solution of sodium hydroxide is added to
facilitate the cyclization and formation of the triazole thiol.[1]

Step 3: Synthesis of Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-
yhthio)acetate The triazole thiol is reacted with methyl 2-chloroacetate in the presence of a
base such as triethylamine in a suitable solvent to afford the corresponding thioacetate.

Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-
yhthio)acetate The amino group on the triazole ring is converted to a bromo group via a
Sandmeyer-type reaction using sodium nitrite in bromoform, with dichloroacetic acid.[1]

Step 5: Synthesis of Lesinurad The methyl ester is hydrolyzed using lithium hydroxide in a
mixture of tetrahydrofuran and water.[1][11] Acidification of the reaction mixture yields
Lesinurad as the final product.[1]

Experimental Methodologies
URAT1 Inhibition Assay

The inhibitory activity of Lesinurad against URATL is typically assessed using a cell-based
assay.

Cell Line: Human embryonic kidney (HEK-293T) cells transiently transfected with a plasmid
expressing human URATL1.[7]

Protocol:

e Cell Culture and Transfection: HEK-293T cells are cultured under standard conditions and
transfected with the URAT 1-expressing plasmid using a suitable transfection reagent.[7]
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o Urate Uptake Assay:

(¢]

Transfected cells are washed with a pre-warmed assay buffer (e.g., 25 mM MES, pH 5.5,
125 mM sodium gluconate).[7][12]

o Cells are pre-incubated with varying concentrations of Lesinurad or vehicle control for a
defined period (e.g., 5-10 minutes).[12]

o The uptake of radiolabeled uric acid (e.g., **C-uric acid) is initiated by adding it to the
assay buffer and incubating for a specific time (e.g., 10-60 minutes).[7][12]

o The uptake is terminated by rapidly washing the cells with ice-cold buffer.

o Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

[7]

o Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the
concentration-response data to a four-parameter logistic equation using appropriate software
(e.g., GraphPad Prism).[7]

Signaling Pathways and Workflows
URAT1 Signaling Pathway in Gout
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Caption: URAT1-mediated uric acid reabsorption and its inhibition by Lesinurad.

Drug Discovery Workflow for URAT1 Inhibitors
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Caption: General workflow for the discovery of URAT1 inhibitors.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12395168?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Lesinurad (URATL1 inhibitor 5) represents a significant advancement in the treatment of
hyperuricemia associated with gout. Its discovery was based on a thorough understanding of
the role of URATL in uric acid homeostasis. The development of an efficient synthetic route has
enabled its production for clinical use. The detailed pharmacological and pharmacokinetic data,
along with established experimental protocols, provide a solid foundation for further research
and development in the field of URAT1 inhibitors. This guide serves as a comprehensive
resource for professionals in the field, encapsulating the key scientific aspects of Lesinurad's
journey from a chemical entity to a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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